molecular formula C9H17Cl2N3O B1433619 [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride CAS No. 1808536-00-6

[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride

Cat. No.: B1433619
CAS No.: 1808536-00-6
M. Wt: 254.15 g/mol
InChI Key: FJDIDAKOEDWZKQ-CJGWJYNLSA-N
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Description

[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring and an oxolane ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.

    Construction of the oxolane ring: This step involves the cyclization of a suitable diol precursor using an acid catalyst.

    Introduction of the methanamine group: This can be done through reductive amination of an aldehyde intermediate with ammonia or a primary amine.

    Formation of the dihydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride can be compared with similar compounds such as:

    [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanol: Lacks the methanamine group, leading to different reactivity and applications.

    [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]acetic acid: Contains a carboxylic acid group instead of the methanamine group, resulting in different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-8(2-4-11-12)9-7(6-10)3-5-13-9;;/h2,4,7,9H,3,5-6,10H2,1H3;2*1H/t7-,9+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDIDAKOEDWZKQ-CJGWJYNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-57-6
Record name rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride
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[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride
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[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride
Reactant of Route 4
[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride
Reactant of Route 5
[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride
Reactant of Route 6
[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride

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